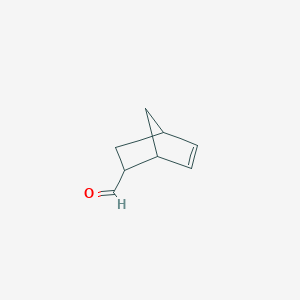

5-Norbornene-2-carboxaldehyde

描述

Contextualization within Bicyclic Organic Chemistry

The study of 5-norbornene-2-carboxaldehyde is deeply rooted in the principles of bicyclic organic chemistry, a field that investigates compounds containing two fused rings. These structures often exhibit unique chemical and physical properties due to ring strain and conformational rigidity.

The norbornene framework is a classic example of a strained bicyclic system. beilstein-journals.org The presence of the double bond within this rigid [2.2.1] bicyclic structure induces significant ring strain, making the alkene highly reactive. nih.govresearchgate.net This inherent reactivity is a key feature that chemists exploit for various transformations. beilstein-journals.org The release of this strain energy provides a thermodynamic driving force for reactions such as cycloadditions and ring-opening metathesis polymerization (ROMP), enabling the synthesis of complex polymeric materials. researchgate.netnih.gov The unique geometry of the norbornene scaffold also allows for precise control over the stereochemical outcome of reactions.

The formyl group (-CHO) is a highly reactive functional group that imparts a wide range of synthetic possibilities to the this compound molecule. fiveable.meontosight.ai The carbonyl carbon of the formyl group possesses a partial positive charge, rendering it susceptible to nucleophilic attack. fiveable.me This characteristic allows for a plethora of chemical transformations, including:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. tcichemicals.com

Reduction: It can be reduced to a primary alcohol.

Nucleophilic Addition: The formyl group can undergo addition reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. ontosight.ai

Condensation Reactions: It can participate in condensation reactions to form imines, oximes, and other derivatives.

This versatility makes the formyl group a crucial handle for introducing diverse functionalities and building molecular complexity. tcichemicals.com

Historical Perspective of this compound Synthesis

The synthesis of this compound is a classic example of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds.

The primary and most direct route to this compound is the Diels-Alder cycloaddition reaction between cyclopentadiene (B3395910) and acrolein. wikipedia.org This reaction is known to be endo-selective, a preference attributed to secondary orbital interactions between the diene and the dienophile. google.comscirp.org However, early synthetic methods often resulted in a mixture of endo and exo isomers, with the endo isomer being the major product. scirp.org A significant challenge in the industrial production of this compound has been the long reaction times and the formation of polymers that can adhere to the reaction vessel, making cleanup difficult. google.com

Given that the exo isomer of norbornene derivatives often exhibits more desirable properties in polymerization and other applications, significant research has been dedicated to developing stereoselective synthetic methods. scirp.orgrsc.org Strategies to enhance the yield of the exo isomer include:

Thermal Isomerization: Heating the endo isomer can lead to its conversion to the more thermodynamically stable exo isomer. prepchem.com

Base-Promoted Isomerization: The use of strong bases like sodium tert-butoxide can facilitate the rapid isomerization of the endo form to the exo form. scirp.orgscirp.org

Catalytic Methods: The development of specific catalysts, including Lewis acids, has been explored to influence the stereoselectivity of the initial Diels-Alder reaction. scirp.org

Microreactor Technology: The use of microreactors under high temperature and pressure has been shown to significantly shorten reaction times and prevent the formation of solid byproducts. google.com

These advancements have provided chemists with greater control over the isomeric composition of this compound, tailoring it to specific research and industrial needs.

Isomeric Considerations and Their Impact on Reactivity and Applications

This compound exists as a mixture of two stereoisomers: endo and exo. fishersci.comfishersci.fi The orientation of the carboxaldehyde group relative to the bicyclic ring system defines these isomers and significantly influences their reactivity and suitability for various applications.

The exo isomer is generally considered more desirable for polymerization reactions due to its greater reactivity. rsc.org In contrast, the endo isomer is the kinetically favored product of the Diels-Alder synthesis. google.com The different reactivities of the endo and exo isomers are a critical consideration in the design of synthetic routes and the application of this compound-derived materials. For instance, in ethylene (B1197577) copolymerization, the exo-isomer of a related norbornene derivative was found to be more efficiently copolymerized than its endo-counterpart, leading to higher polymerization activities and molecular weights. rsc.org

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O | nih.govnist.gov |

| Molecular Weight | 122.16 g/mol | nih.gov |

| Appearance | Clear colorless to yellow liquid | lookchem.com |

| Boiling Point | 67–70°C at 16 hPa | |

| Solubility | Not miscible in water, soluble in organic solvents | fishersci.ficymitquimica.com |

Endo/Exo Isomerism in Norbornene Derivatives

Derivatives of norbornene, including this compound, exhibit stereoisomerism in the form of endo and exo isomers. This isomerism arises from the bicyclic nature of the norbornene framework. The substituent at the 2-position can be oriented in one of two ways relative to the six-membered ring of the norbornene structure.

Endo Isomer: The substituent is oriented on the same side of the ring as the longer bridge (the one with the double bond).

Exo Isomer: The substituent is oriented on the opposite side of the ring from the longer bridge.

The Diels-Alder reaction used to synthesize norbornene derivatives from cyclopentadiene is known to be endo-selective, a phenomenon often attributed to secondary orbital overlap. scirp.org This means that the endo isomer is typically the major product. However, the exo isomer is generally the more thermodynamically stable of the two. researchgate.net The steric hindrance is less in the exo configuration, where the substituent is on the opposite face of the bridgehead hydrogen. This difference in stability and steric environment between the endo and exo isomers can lead to different reactivity profiles, which is a significant consideration in their application in chemical synthesis. rsc.org For instance, in polymerization reactions, exo isomers of norbornene-based monomers have been shown to copolymerize more efficiently with ethylene than their endo counterparts. rsc.org

Quantitative Analysis of Isomer Ratios (e.g., ¹H-NMR, HPLC)

The determination of the ratio of endo to exo isomers in a sample of this compound is crucial for understanding its reactivity and for quality control in its applications. The two primary analytical techniques used for this quantitative analysis are Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H-NMR Spectroscopy is a powerful tool for distinguishing between endo and exo isomers. The different spatial arrangement of the protons in each isomer leads to distinct chemical shifts and coupling patterns in their ¹H-NMR spectra. The aldehyde proton, for example, will have a characteristic chemical shift, as will the olefinic protons of the norbornene double bond. rsc.org By integrating the signals corresponding to specific protons in each isomer, the relative ratio of the two isomers in a mixture can be accurately determined. For example, in a study of methyl 5-norbornene-2-carboxylate, the endo/exo ratio was determined to be 80/20 by ¹H-NMR. scirp.org

High-Performance Liquid Chromatography (HPLC) is another effective method for separating and quantifying the endo and exo isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The purity of this compound, including the ratio of its isomers, is commonly verified using gas chromatography (GC) or HPLC.

Below are interactive tables summarizing typical ¹H-NMR and HPLC data for the analysis of this compound isomers.

Table 1: Representative ¹H-NMR Data for this compound Isomers

| Isomer | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Olefinic Protons (C=C-H) Chemical Shift (δ, ppm) |

| exo | ~9.5-9.8 | ~6.0-6.2 |

| endo | ~9.3-9.6 | ~5.9-6.1 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Table 2: Typical HPLC and GC Parameters for Isomer Separation

| Parameter | HPLC | Gas Chromatography (GC) |

| Stationary Phase | C18 or other suitable reverse-phase column | Capillary column with a non-polar or moderately polar stationary phase |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Helium or Nitrogen carrier gas |

| Detection | UV detector (at a wavelength where the aldehyde or double bond absorbs) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Purity Assay | ≥94.0% (sum of endo + exo isomers) thermofisher.com | ≥95.0% (total of isomers) avantorsciences.com |

The synthesis of related norbornene derivatives, such as 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane, through the Diels-Alder reaction also results in a mixture of endo and exo isomers, typically in a ratio of approximately 75:25 (endo/exo), as determined by GC-MS and ¹H-NMR spectroscopy. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884162 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-80-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Diels-Alder Cycloaddition Strategies

The primary and most well-established method for synthesizing 5-Norbornene-2-carboxaldehyde is the Diels-Alder reaction, a powerful and widely used [4+2] cycloaddition in organic chemistry. wikipedia.org This reaction involves the concerted interaction between a conjugated diene, in this case, cyclopentadiene (B3395910), and a dienophile, which is acrolein. prepchem.comfishersci.ca

Synthesis from Cyclopentadiene and Acrolein

The reaction between cyclopentadiene and acrolein yields this compound, a versatile bicyclic aldehyde. prepchem.com Dicyclopentadiene (B1670491) is typically heated to generate cyclopentadiene, which then reacts with acrolein. prepchem.com This synthesis produces a mixture of endo and exo isomers.

The ratio of endo to exo isomers in the product mixture is highly dependent on the reaction conditions. Key factors that can be manipulated to control this isomeric ratio include temperature, solvent polarity, and the use of catalysts.

Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable exo isomer. Conversely, lower temperatures, which are under kinetic control, tend to favor the formation of the endo isomer.

Solvent Polarity: The choice of solvent also plays a role in isomer selectivity. Non-polar solvents can favor the formation of the endo adduct. Conversely, solvents with a larger dielectric constant may favor the formation of the exo isomer. researchgate.net

Catalysis: Lewis acid catalysts, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and gallium chloride (GaCl₃), can significantly influence the stereoselectivity of the Diels-Alder reaction. researchgate.netmasterorganicchemistry.com Lewis acids coordinate to the carbonyl group of the acrolein, which can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). masterorganicchemistry.com This enhanced electronic interaction strengthens the secondary orbital overlap in the endo transition state, thereby increasing the preference for the endo product. researchgate.netmasterorganicchemistry.com

| Parameter | Condition Favoring Endo Isomer | Condition Favoring Exo Isomer | Rationale |

| Temperature | Lower temperatures (e.g., 0–5°C) | Higher temperatures | Kinetic vs. Thermodynamic Control |

| Solvent Polarity | Non-polar solvents (e.g., toluene) | High dielectric constant solvents (e.g., DMSO) | Reduced steric hindrance vs. solvent effects researchgate.net |

| Catalysis | Presence of Lewis Acids (e.g., ZnCl₂, AlCl₃) | Uncatalyzed or specific catalyst systems | Enhanced secondary orbital overlap researchgate.netmasterorganicchemistry.com |

The preference for the endo product in many Diels-Alder reactions, despite it often being the more sterically hindered isomer, is explained by the concept of secondary orbital overlap. wikipedia.orgmasterorganicchemistry.com This theory, first proposed by Woodward and Hoffmann, suggests a favorable interaction between the orbitals of the substituent on the dienophile and the interior orbitals of the diene. wikipedia.orgnih.gov

In the transition state leading to the endo product, the electron-withdrawing formyl group of acrolein is oriented towards the developing diene π-system. wikipedia.org This geometry allows for a stabilizing overlap between the p-orbitals of the carbonyl carbon and the C2/C3 carbons of the cyclopentadiene. masterorganicchemistry.comlibretexts.org This secondary interaction lowers the energy of the endo transition state relative to the exo transition state, where such an interaction is absent, making the endo pathway kinetically favored. wikipedia.orglibretexts.org This phenomenon is a key factor in the stereochemical outcome of the reaction.

Continuous-Flow Microreactor Synthesis

In recent years, continuous-flow microreactors have emerged as a powerful technology for chemical synthesis, including the Diels-Alder reaction to produce this compound. google.com These systems offer significant advantages over traditional batch processing. mt.comscielo.br

Advantages in Reaction Time, Selectivity, and Yield

Continuous-flow systems for the synthesis of this compound from cyclopentadiene and acrolein have demonstrated remarkable improvements in several key metrics. google.com

Reaction Time: Microreactors can dramatically reduce reaction times from hours in batch reactors to mere minutes or even seconds. google.comresearchgate.net For instance, residence times of 30–40 seconds have been reported.

Selectivity and Yield: These systems can achieve high selectivity and yields, often exceeding 90% and 94% respectively. google.com The precise control over reaction parameters like temperature and mixing contributes to these high efficiencies. mt.com

| Parameter | Batch Reactor | Continuous-Flow Microreactor | Reference |

| Reaction Time | Hours (e.g., 7-8 hours) | Seconds to Minutes (e.g., 30-40 seconds) | google.com |

| Selectivity | Variable | >90% | google.com |

| Yield | Variable | >94% | google.com |

| Polymer Formation | Prone to polymer adhesion | Significantly reduced or eliminated | google.com |

Mitigation of Polymer Formation and Waste Reduction

A significant challenge in the industrial production of this compound using batch reactors is the formation of high molecular weight polymers that adhere to the reactor walls, making cleanup difficult and creating waste. google.com Continuous-flow microreactors effectively address this issue.

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing the formation of localized hot spots that can initiate polymerization. nih.gov This rapid heat dissipation, coupled with short residence times, minimizes the opportunity for side reactions and polymer formation. google.com The result is a cleaner reaction with less waste and a safer, more efficient process. mt.comnih.gov Furthermore, the precise control over the molar ratio of reactants, such as a cyclopentadiene-to-acrolein ratio of 1.0–1.8:1, helps to minimize excess reagent waste.

Alternative Synthetic Routes and Precursor Transformations

Beyond the conventional Diels-Alder approach, several alternative routes allow for the targeted synthesis of this compound from various precursors. These methods often provide advantages in terms of yield, stereochemical control, and milder reaction conditions.

A prominent alternative synthesis involves the oxidation of 5-norbornene-2-methanol. nordmann.global This method is particularly useful for producing the aldehyde from a readily available alcohol precursor. The choice of oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the corresponding carboxylic acid.

One of the most effective reagents for this transformation is the Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org This hypervalent iodine compound is known for its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups. wikipedia.org The oxidation of exo-5-norbornene-2-methanol (B13455279) using DMP in dichloromethane (B109758) at low temperatures (0°C) under a nitrogen atmosphere provides this compound in good yields (around 80%). This method avoids the use of environmentally hazardous chromium-based reagents. The mechanism involves the initial formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation by an acetate (B1210297) ion to yield the aldehyde. wikipedia.orgalfa-chemistry.com

Other oxidizing agents can also be employed, though they may offer different levels of selectivity and reactivity. For instance, while agents like potassium permanganate (B83412) and chromium trioxide can oxidize the alcohol, they often lead to the formation of the carboxylic acid, exo-5-norbornene-2-carboxylic acid.

Table 1: Comparison of Oxidizing Agents for 5-norbornene-2-methanol

| Oxidizing Agent | Product | Yield | Conditions | Reference |

| Dess-Martin Periodinane (DMP) | This compound | 80% | CH₂Cl₂, 0°C, 4 hrs | |

| Potassium Permanganate | exo-5-Norbornene-2-carboxylic acid | - | - | |

| Chromium Trioxide | exo-5-Norbornene-2-carboxylic acid | - | - |

This table is based on available data and is for illustrative purposes. Yields and specific conditions can vary.

Hydroboration-oxidation is a powerful two-step process in organic synthesis that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity. numberanalytics.commasterorganicchemistry.comwikipedia.org This methodology can be adapted to synthesize this compound from appropriate precursors.

The hydroboration of norbornene derivatives proceeds with the boron atom adding to the less sterically hindered carbon atom. numberanalytics.comorganic-chemistry.org For norbornene itself, hydroboration predominantly yields the exo-isomer. psu.edu The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron-carbon bond with a hydroxyl group, preserving the stereochemistry. masterorganicchemistry.comiitk.ac.in

While the direct hydroboration-oxidation of a suitable norbornene precursor to an aldehyde is less common, the strategy can be applied to dienes. For instance, the cyclic hydroboration of dienes with thexylborane, followed by carbonylation, can produce cyclic ketones. acs.org A related approach for aldehydes involves the hydroboration of terminal alkynes using a sterically hindered borane (B79455) like disiamylborane, followed by oxidation, which yields an aldehyde. libretexts.org This suggests that a carefully designed norbornene-containing alkyne could potentially be converted to this compound via a hydroboration-oxidation sequence.

Transition metal-catalyzed hydroboration reactions can also offer enhanced control over selectivity. rsc.org For example, rhodium and copper catalysts have been employed in the hydroboration of norbornene derivatives. rsc.org

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double bond, presents a direct route to aldehydes from alkenes. Iron carbonyl complexes have emerged as cost-effective and sustainable catalysts for this transformation. nih.govresearchgate.net

Recent advancements have demonstrated the potential for iron-catalyzed hydroformylation of various olefins under mild conditions (10-30 bar syngas pressure, below 100°C). nih.gov The active catalytic species is often proposed to be an iron-dihydride complex, such as [H₂Fe(CO)₂(PPh₃)₂], which operates via a Fe(II)-based catalytic cycle. nih.govresearchgate.net The mechanism involves the addition of a metal-hydride bond to the olefin, followed by CO insertion into the metal-alkyl bond and subsequent hydrogenolysis to release the aldehyde product. wiley-vch.de

While specific application to the stereoselective formylation of norbornene to produce this compound using iron carbonyl catalysts requires further detailed investigation, the general applicability of this method to a wide range of alkenes suggests its potential. nih.gov The stereoselectivity of the addition to the strained norbornene ring would be a key factor to control.

Computational Chemistry in Synthetic Pathway Design

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, including the synthesis of this compound. By modeling reaction pathways and transition states, chemists can gain insights into factors controlling regioselectivity and stereoselectivity, thereby guiding synthetic efforts.

Density Functional Theory (DFT) has become a standard computational method for investigating organic reactions. mdpi.com It can be used to calculate the energies of reactants, products, and transition states, providing a quantitative picture of the reaction landscape. rsc.org

For reactions involving norbornene derivatives, such as the Diels-Alder reaction or hydroboration, DFT can predict the preferred regio- and stereoisomers. mdpi.comresearchgate.net For instance, in the Diels-Alder reaction between cyclopentadiene and an alkene, DFT calculations can rationalize the formation of endo or exo products by comparing the activation energies of the corresponding transition states. mdpi.com Similarly, DFT can be used to model the interaction of boranes with the norbornene scaffold to predict the stereochemical outcome of hydroboration.

Global and local reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can also predict the most likely sites of reaction in non-symmetrical reactants, thus determining regioselectivity. mdpi.com

The elucidation of a reaction mechanism requires a detailed understanding of the transition states that connect reactants, intermediates, and products. Computational chemistry allows for the localization and characterization of these transient structures.

Similarly, for metal-catalyzed reactions like the iron-catalyzed hydroformylation, computational modeling can help to identify the active catalytic species and elucidate the elementary steps of the catalytic cycle. nih.gov By comparing the energies of different potential pathways, researchers can determine the most likely mechanism and understand how factors like ligand structure and reaction conditions influence the outcome.

Reaction Mechanisms and Transformational Chemistry

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations, making 5-norbornene-2-carboxaldehyde a valuable intermediate in organic synthesis. cymitquimica.com Its reactivity stems from the polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, 5-norbornene-2-methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The reaction with sodium borohydride is commonly carried out in an alcoholic solvent such as methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic attack results in the formation of an alkoxide intermediate. Subsequent workup with water or a dilute acid protonates the alkoxide to yield the primary alcohol. chemguide.co.uk Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Table 1: Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 5-Norbornene-2-methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 5-Norbornene-2-methanol |

This compound reacts with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and is often driven to completion by removing the water formed, for instance, by using a dehydrating agent or azeotropic distillation. operachem.com For example, the reaction of this compound with n-butylamine in hexane (B92381) yields the corresponding N-butyl imine. prepchem.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.org

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. wikipedia.orgchemtube3d.com This reaction is a nucleophilic addition where the cyanide ion (CN⁻) attacks the carbonyl carbon. libretexts.org The reaction is typically catalyzed by a base, which generates the cyanide ion from HCN. libretexts.org Alternatively, a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used. wikipedia.org The resulting cyanohydrin, 2-hydroxy-3-(bicyclo[2.2.1]hept-5-en-2-yl)propanenitrile, is a versatile intermediate. chemistrysteps.com

The nitrile group of the cyanohydrin can be hydrolyzed to a carboxylic acid, forming an α-hydroxy acid. It can also be reduced to a primary amine, yielding a β-amino alcohol. chemistrysteps.com For instance, enzymatic catalysis using (R)-oxynitrilase has been employed for the asymmetric synthesis of cyanohydrins from the exo-isomer of this compound, demonstrating good enantioselectivity. pu-toyama.ac.jp

The aldehyde group of this compound can be oxidized to a carboxylic acid, 5-norbornene-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction with potassium permanganate is often carried out in an acidic or alkaline medium. Other reagents like ε-Keggin type polyoxometalates have also been shown to catalyze the aerobic oxidation of this compound. elsevierpure.com The choice of oxidizing agent and reaction conditions can be critical to avoid side reactions, particularly with the reactive double bond in the norbornene ring.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-Norbornene-2-carboxylic acid |

| Chromium Trioxide (CrO₃) | 5-Norbornene-2-carboxylic acid |

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes. chemistrysteps.comconicet.gov.ar

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.compressbooks.pub The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. pressbooks.pub The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate called an oxaphosphetane. chemistrysteps.com This intermediate then decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct. pressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. conicet.gov.arwikipedia.org These carbanions are generated by treating a phosphonate ester with a base. organic-chemistry.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com This reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. alfa-chemistry.com

Nucleophilic Addition Reactions

Reactivity of the Norbornene Ring System

The strained bicyclic structure of this compound is central to its reactivity. The presence of a double bond within this strained ring system makes it susceptible to a variety of chemical transformations.

Cycloaddition Reactions (beyond Diels-Alder)

While this compound is itself synthesized through a Diels-Alder reaction, the norbornene moiety can participate in further cycloaddition reactions. The strained double bond is a reactive dienophile and can undergo reactions such as 1,3-dipolar cycloadditions. For instance, the reaction of azide-containing norbornene-based monomers can proceed via a strain-promoted 1,3-dipolar cycloaddition to form triazoline linkages. researchgate.net This reactivity allows for the synthesis of complex polymeric architectures. researchgate.net Research has also explored the use of this compound in the synthesis of norbornene-derived homopolymers through transition metal-catalyzed processes. fishersci.cathermofisher.com

Ring-Opening Reactions

The strained nature of the norbornene ring makes it a suitable candidate for ring-opening metathesis polymerization (ROMP). This process, often catalyzed by ruthenium-based catalysts like Grubbs catalyst, involves the cleavage of the double bond and subsequent polymerization to form polynorbornenes. These polymers are noted for their high thermal stability. While the direct ROMP of this compound is less common, its derivatives, such as the corresponding alcohol (exo-5-norbornene-2-methanol), readily undergo this reaction.

Electrophilic Additions to the Double Bond

The double bond in the norbornene ring is susceptible to electrophilic attack. Reactions with electrophiles can lead to the formation of addition products. The stereochemical outcome of these additions is often influenced by the rigid, bicyclic structure of the norbornene framework.

Isomerization Studies and Equilibria

The stereochemistry of the substituent at the 2-position of the norbornene ring, being either endo or exo, is a critical aspect of its chemistry. The interconversion between these isomers has been a subject of detailed study.

Base-Promoted Endo-Exo Isomerization and Hydrolysis

The endo and exo isomers of this compound and its derivatives can be interconverted under basic conditions. scirp.orgscirp.org This isomerization proceeds through the formation of an enolate intermediate at the carbon alpha to the carbonyl group. scirp.org Studies on the related methyl 5-norbornene-2-carboxylate (MNBC) have shown that strong bases, such as sodium tert-butoxide (tBuONa), can facilitate rapid isomerization. scirp.orgscirp.org

The hydrolysis of these esters is also significantly influenced by the stereochemistry. The exo-isomer is often the thermodynamically more stable product. researchgate.net Research has demonstrated that by carefully controlling reaction conditions, such as using a strong base and a limited amount of water, a kinetically selective hydrolysis of the exo-ester can be achieved, leading to a high yield of the exo-carboxylic acid. scirp.orgscirp.org Conversely, using an excess of water leads to a less selective, rapid hydrolysis that results in a higher proportion of the endo product. scirp.orgresearchgate.net

| Base | Solvent | Temperature (°C) | Initial endo/exo Ratio | Final endo/exo Ratio (Carboxylic Acid) | Reference |

| tBuONa | THF | Room Temp | 80/20 (ester) | 18/82 | scirp.orgscirp.org |

Thermodynamic vs. Kinetic Control in Isomerization

The isomerization of this compound derivatives is a classic example of the principles of thermodynamic versus kinetic control. wikipedia.orglibretexts.org The endo isomer is typically the kinetic product of the initial Diels-Alder synthesis due to favorable secondary orbital overlap in the transition state. scirp.org However, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance. wikipedia.org

Under conditions where the isomerization is reversible (thermodynamic control), such as at higher temperatures or with prolonged reaction times in the presence of a base, the equilibrium will favor the formation of the more stable exo isomer. researchgate.netwikipedia.org Conversely, under kinetic control (lower temperatures, shorter reaction times), the product ratio is determined by the relative rates of formation, favoring the endo isomer. masterorganicchemistry.com The base-promoted isomerization and subsequent hydrolysis can be manipulated to favor the thermodynamic product, the exo isomer, by allowing the system to reach equilibrium before the hydrolysis step is completed. scirp.orgresearchgate.net

| Control Type | Favored Isomer | Rationale | Reaction Conditions | Reference |

| Kinetic | endo | Lower activation energy for formation | Lower temperatures, shorter reaction times | wikipedia.orgmasterorganicchemistry.com |

| Thermodynamic | exo | Greater product stability | Higher temperatures, longer reaction times, reversible conditions | wikipedia.orgmasterorganicchemistry.com |

Polymer Chemistry and Material Science Applications

Polymerization of 5-Norbornene-2-carboxaldehyde and its Derivatives

This compound can be polymerized through two primary methods: Ring-Opening Metathesis Polymerization (ROMP), which involves the cleavage and reformation of the double bond within the norbornene ring, and Addition Polymerization, where the polymerization occurs across the double bond without opening the ring.

ROMP is a powerful technique for polymerizing strained cyclic olefins like this compound. This chain-growth polymerization method is known for its ability to produce polymers with controlled molecular weights and diverse functionalities.

The success of ROMP is largely dependent on the choice of catalyst. Ruthenium-based initiators, particularly Grubbs' catalysts (first, second, and third generation), are widely used for the ROMP of norbornene derivatives due to their remarkable stability and high tolerance for various functional groups. rsc.orgnih.gov These catalysts are commercially available and effective even in the presence of air and moisture, making them practical for a wide range of applications. researchgate.net The general mechanism involves a metal carbene complex that reacts with the cyclic olefin to form a metallacyclobutane intermediate, which then undergoes cycloreversion to yield a new metal carbene and a growing polymer chain.

Newer catalytic systems, such as those based on [(arene)RuCl₂phosphine] complexes activated by trimethylsilyldiazomethane, have also shown high activity in the ROMP of functionalized norbornenes. rsc.org While ruthenium catalysts are predominant, other transition metals have been explored. For instance, a bimetallic ditungsten complex has been shown to be a highly efficient initiator for the ROMP of norbornene and its derivatives. mdpi.com

A significant advantage of modern ROMP catalysts, especially ruthenium-based systems, is their exceptional tolerance to a wide array of functional groups. nih.gov This allows for the direct polymerization of monomers containing sensitive moieties without the need for protection and deprotection steps. Specifically, Grubbs-type initiators are known to be tolerant of aldehyde functionalities. researchgate.net This tolerance is crucial for the polymerization of this compound, enabling the aldehyde group to be incorporated directly into the polymer backbone. The resulting polymer presents pendant aldehyde groups that can be used for subsequent modifications, such as Wittig reactions to form polymeric cinnamate (B1238496) esters. nih.gov

In contrast, some other catalytic systems exhibit less tolerance. For example, certain tungsten-based initiators can be deactivated by strongly coordinating pendant groups like –COOH, –OH, and –CN, although they can polymerize substrates with softer functional groups. mdpi.com The high tolerance of ruthenium catalysts makes them the preferred choice for monomers like this compound.

Norbornene derivatives, including this compound, exist as two stereoisomers: exo and endo. The spatial orientation of the substituent group relative to the bicyclic ring system significantly impacts the monomer's reactivity in polymerization. In ROMP, the exo isomer is generally much more reactive than the corresponding endo isomer. illinois.edu

Studies on dicyclopentadiene (B1670491), a related norbornene derivative, showed the exo isomer to be nearly 20 times more reactive than the endo isomer at 20°C when using a Grubbs' catalyst. illinois.edu This difference in reactivity is primarily attributed to steric factors. The endo substituent can sterically hinder the approach of the monomer to the metal center of the catalyst, slowing down the rate of polymerization. illinois.edu This reactivity difference can influence the microstructure of the resulting polymer when a mixture of isomers is used, potentially affecting its thermal and mechanical properties. For instance, in the copolymerization of ethylene (B1197577) with norbornene-based monomers, the exo-isomer is more efficiently incorporated into the polymer chain. rsc.org

Addition polymerization of norbornene-type monomers proceeds via the opening of the double bond, leading to a saturated polymer backbone composed of repeating bicyclic units. This method yields polymers with high thermal stability and chemical resistance. researchgate.net

Palladium-based catalysts are particularly effective for the addition polymerization of norbornenes bearing polar functional groups. researchgate.net Cationic palladium complexes have been successfully used for the copolymerization of norbornene (NB) with this compound (NB-CHO). researchgate.net

| Entry | Catalyst | Monomer Ratio (NB:NB-CHO) | Yield (%) | NB-CHO Incorporation (mol %) |

| 1 | trans-[Pd(C₆F₅)(NCMe)(AsPh₂(C₆Cl₂F₃))₂]BF₄ | 90:10 | 54 | 11 |

| 2 | trans-[Pd(C₆F₅)(NCMe)(AsPh₂(C₆Cl₂F₃))₂]BF₄ | 80:20 | 45 | 22 |

| 3 | trans-[Pd(C₆F₅)(NCMe)(AsPh₂(C₆Cl₂F₃))₂]BF₄ | 60:40 | 31 | 38 |

| 4 | trans-[Pd(C₆F₅)(NCMe)(AsPh₂(C₆Cl₂F₃))₂]BF₄ | 50:50 | 25 | 46 |

| 5 | trans-[Pd(C₆F₅)(NCMe)(AsPh₂(C₆Cl₂F₃))₂]BF₄ | 20:80 | 10 | 75 |

Table 1. Copolymerization of Norbornene (NB) and this compound (NB-CHO) with a Palladium Catalyst. researchgate.net

Addition Polymerization

Nickel-Catalyzed Polymerization

Alongside palladium, nickel(II) complexes are also prominent catalysts for the vinyl polymerization of norbornenes. Nickel-based systems are often valued for their ability to produce high molecular weight polymers and for their different selectivity compared to palladium. While extensive research exists on the nickel-catalyzed polymerization of norbornene and other derivatives like 5-ethylidene-2-norbornene, specific studies focusing exclusively on the homopolymerization or copolymerization of this compound using nickel catalysts are not widely reported in the literature. However, the known tolerance of certain nickel catalysts towards polar functional groups suggests their potential applicability for polymerizing aldehyde-containing norbornene monomers.

Homopolymerization and Copolymerization Strategies

Strategies for producing polymers from this compound involve both homopolymerization and copolymerization.

Homopolymerization : The direct homopolymerization of NB-CHO is challenging due to the coordinating nature of the aldehyde group, which can inhibit catalyst activity. Achieving high molecular weight homopolymers would require highly active and tolerant catalyst systems that can overcome this inhibition.

Copolymerization : A more common and effective strategy is the copolymerization of NB-CHO with a less functionalized, more reactive comonomer like norbornene or various alkyl-substituted norbornenes. This approach allows for the incorporation of the aldehyde functionality while maintaining reasonable polymerization activity and achieving desirable polymer properties. By adjusting the comonomer feed ratios, the density of functional groups along the polymer chain can be controlled, which in turn influences the material's final properties such as solubility, thermal stability, and reactivity.

Functional Polymers and Their Properties

The primary advantage of using this compound in polymerization is the introduction of the aldehyde group (-CHO) into the resulting polymer. This creates a functional polymer with a versatile chemical handle for post-polymerization modification.

The aldehyde groups on the polymer side chains can undergo a variety of chemical reactions, including:

Oxidation to carboxylic acid groups.

Reduction to hydroxyl groups.

Reductive amination to form various amine functionalities.

Wittig reactions to introduce new carbon-carbon double bonds.

Condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

These transformations allow for the tailoring of the polymer's properties, such as polarity, solubility, and cross-linking capabilities. For instance, converting the aldehyde to a hydrophilic group can alter the polymer's behavior in aqueous environments.

Another strategy to obtain aldehyde-functionalized polynorbornenes involves using an unsaturated aldehyde, such as 10-undecenal, as a chain transfer agent in the palladium-catalyzed polymerization of monomers like ethylidene norbornene. This method produces polymers with an aldehyde group at the chain end. These aldehyde end-capped polymers are valuable as building blocks for creating more complex architectures like block copolymers or for grafting onto surfaces. The resulting functional polymers are noted for their high thermal stability and chemical resistance, characteristic of the polynorbornene backbone.

Norbornene-Derived Homopolymers with Specific Functional Groups

The synthesis of homopolymers from norbornene derivatives bearing polar functional groups, such as the aldehyde in this compound, can present challenges. The polarity of the functional group can sometimes interfere with certain polymerization catalysts, potentially leading to polymers with lower molecular weights and yields. morressier.com

Despite these challenges, the resulting polymers with aldehyde functionalities are of significant interest. The aldehyde group serves as a versatile chemical handle for further reactions. For instance, end-functionalized polynorbornenes with terminal aldehyde groups have been synthesized, demonstrating the feasibility of incorporating this functionality into the polymer structure. osti.gov This opens the door to creating a variety of tailored materials through subsequent chemical modifications.

The primary polymerization routes for norbornene-based monomers are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. ROMP typically yields polymers with unsaturated backbones, which can impart rubbery properties. tennessee.edu In contrast, vinyl-addition polymerization produces polymers with saturated, rigid backbones, leading to materials with high thermal stability. mdpi.comnih.gov The choice of polymerization method is crucial in determining the final properties of the resulting polymer.

| Polymerization Method | Backbone Structure | Typical Properties |

| Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated | Rubbery, flexible |

| Vinyl-Addition Polymerization | Saturated, rigid | High thermal stability, high glass transition temperature |

Polymers for Patterned Fluorescence Imaging

A significant application of polymers derived from this compound is in the development of materials for patterned fluorescence imaging. The aldehyde group can be utilized to attach fluorescent dyes to the polymer backbone. In one notable application, this compound was used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers that carried pendent t-Boc-protected quinizarin (B34044) moieties, which are fluorescent molecules. rsc.org

This approach allows for the creation of photolithographic techniques based on a chemical amplification concept. The key is the use of these norbornene-derived quinizarin dye molecules protected with acid-labile tert-butoxycarbonyl (t-Boc) groups. rsc.org This protection can be removed by photochemically generated acid, leading to a change in the fluorescence properties of the material. This enables the creation of precise fluorescent patterns within the polymer film, which has potential applications in areas like data storage and advanced imaging. rsc.orgnih.gov

The process of creating these patterned fluorescent materials can be summarized as follows:

Monomer Synthesis: this compound is used as a starting material to synthesize a norbornene monomer containing a protected fluorescent dye (e.g., t-Boc-protected quinizarin).

Polymerization: The functionalized norbornene monomer is then polymerized, typically through ROMP or vinyl-addition polymerization, to form a homopolymer.

Patterning: A thin film of the polymer is created. Using photolithographic techniques, specific areas of the film are exposed to light, which, in the presence of a photoacid generator, removes the protecting group from the dye.

Imaging: The deprotected areas exhibit a change in fluorescence, creating a stable and precise fluorescent pattern that can be imaged.

Thermal and Optical Properties of Polynorbornenes

Polymers derived from norbornene monomers are well-known for their impressive thermal and optical properties. The rigid bicyclic structure of the norbornene unit in the polymer backbone contributes to high glass transition temperatures (Tg) and thermal stability. tennessee.edumdpi.compromerus.com

Thermal Properties: Vinyl-addition polymerization of norbornene derivatives typically results in polymers with high thermal stability and high glass transition temperatures. mdpi.comnih.gov The specific functional groups attached to the norbornene ring can influence these properties. For instance, the introduction of bulky or polar side groups can alter the packing of the polymer chains and, consequently, their thermal behavior. While specific data for the homopolymer of this compound is not readily available in comprehensive studies, it is expected to exhibit good thermal stability characteristic of the polynorbornene family. The decomposition temperatures of functionalized polynorbornenes are often high, making them suitable for applications requiring thermal resistance. researchgate.netscielo.br

Optical Properties: Polynorbornenes are also valued for their optical clarity and tunable refractive indices. mdpi.com The refractive index of a polymer is influenced by its chemical composition and the packing of its polymer chains. By carefully selecting the functional groups on the norbornene monomer, the refractive index of the resulting polymer can be tailored for specific optical applications. For example, polymers with polar side groups can exhibit different refractive indices compared to those with nonpolar side groups. rsc.org While specific refractive index values for poly(this compound) are not widely reported, the general trend for polynorbornenes suggests that it would be a transparent material with a refractive index that could be further modified through reactions of the aldehyde group.

| Property | General Characteristics of Polynorbornenes |

| Glass Transition Temperature (Tg) | Typically high, contributing to good dimensional stability at elevated temperatures. |

| Thermal Stability | Generally high, with decomposition temperatures often exceeding 300°C. |

| Optical Transparency | Often high, making them suitable for optical applications. |

| Refractive Index | Tunable based on the nature of the side groups. |

Applications in Membranes, Sensors, and Catalyst Supports

The unique properties of polynorbornenes make them attractive candidates for a variety of advanced material applications, including membranes for gas separation, chemical sensors, and supports for catalysts.

Membranes: Polynorbornene-based materials are being explored for use in gas separation membranes due to their favorable thermal and chemical resistance, rigid backbone, and the versatility of their chemistry. tennessee.edumdpi.com The ability to introduce specific functional groups, such as the aldehyde group from this compound, allows for the tuning of membrane properties. For instance, incorporating CO2-philic functionalities can enhance the separation of carbon dioxide from other gases. morressier.com The aldehyde group could serve as a reactive site to attach such functionalities.

Sensors: The aldehyde functionality on the polymer chain can be exploited for the development of chemical sensors. Aldehyde groups can react with specific analytes, leading to a detectable change in the polymer's properties, such as its fluorescence or conductivity. mdpi.com For example, polymers with aldehyde groups can be used to detect amines through the formation of a Schiff base, which can be monitored spectroscopically. This makes poly(this compound) a promising candidate for the fabrication of sensitive and selective chemical sensors. nih.govacs.org

Catalyst Supports: The robust and thermally stable nature of the polynorbornene backbone makes it an excellent scaffold for supporting catalysts. technologypublisher.comresearchgate.net Catalytically active species can be attached to the polymer via the functional side groups. The aldehyde group of poly(this compound) provides a convenient anchor point for immobilizing metal complexes or organocatalysts. This can lead to the development of recyclable and reusable catalyst systems with enhanced stability and activity.

Applications in Pharmaceutical and Agrochemical Synthesis

5-Norbornene-2-carboxaldehyde as a Key Intermediate

The utility of this compound as a foundational molecule is well-established, particularly in the production of complex heterocyclic compounds. guidechem.com

Precursor to Agrochemicals (e.g., Imidacloprid, Acetamiprid)

This compound is an important intermediate in the manufacturing pathway of 2-chloro-5-chloromethylpyridine. This pyridine (B92270) derivative is a crucial precursor for a class of systemic insecticides known as neonicotinoids, which includes major products like Imidacloprid and Acetamiprid. chemicalbook.com These insecticides act on the central nervous system of insects. researchgate.net The synthesis of these agrochemicals often involves the construction of the chloropyridine ring system, a process for which 2-chloro-5-chloromethylpyridine is a key raw material. chemicalbook.com

Synthetic Pathway Overview

| Step | Precursor | Intermediate/Product | Application |

| 1 | This compound | Various intermediates | Synthesis of Pyridine Ring |

| 2 | Pyridine derivative | 2-chloro-5-chloromethylpyridine | Key Neonicotinoid Precursor |

| 3 | 2-chloro-5-chloromethylpyridine | Imidacloprid, Acetamiprid | Agrochemicals (Insecticides) |

Building Block for Pharmaceutical Compounds

In the pharmaceutical sector, this compound functions as a versatile building block. guidechem.com Its strained bicyclic structure is of interest in medicinal chemistry for creating rigid molecular scaffolds. nih.gov Incorporating the norbornene moiety can lead to compounds with specific three-dimensional conformations, which can be crucial for binding to biological targets. The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. guidechem.com Derivatives of 5-norbornene-2-carboxylic acid, which can be synthesized from the aldehyde, are recognized as important intermediates for pharmaceutically and biologically active compounds. researchgate.net

Design and Synthesis of Norbornene-Derived Bioactive Molecules

The norbornene scaffold has emerged as a promising structural motif in medicinal chemistry, with significant attention given to its potential therapeutic applications, particularly in oncology. nih.govnih.gov

Potential Therapeutic Applications in Cancer Treatment

Researchers have increasingly focused on norbornene derivatives as potential chemotherapeutic agents. nih.gov The rigid norbornene framework can be functionalized in various ways to interact with biological targets implicated in cancer progression. researchgate.net

A range of norbornene derivatives has been investigated for their potential as anticancer agents. nih.gov Studies have shown that these compounds can induce antitumor effects through several mechanisms. researchgate.net For example, certain norbornene-containing molecules have been identified as inhibitors of the Wnt/β-catenin pathway, which is often dysregulated in cancers like colon cancer. nih.gov One such derivative, IWR-1, has been shown to be a potent agent for the destruction of colon cancer cells by inhibiting this pathway. nih.gov

Examples of Norbornene Derivatives with Antitumor Activity

| Compound Type | Mechanism of Action / Target | Potential Application | Reference |

| Norbornyl isothiocyanates | Reduction of tumor size and delayed progression | Mammary tumors | nih.gov |

| IWR-1 | Inhibition of Wnt/β-catenin pathway | Colon Cancer | nih.gov |

| Biperiden | Targeting MALT1 protein | Pancreatic Cancer | nih.gov |

To enhance the cytotoxic properties of norbornene-based compounds, researchers have explored the formation of metal complexes. nih.gov Metal-based drugs, beginning with cisplatin, are a cornerstone of chemotherapy. scienceopen.commdpi.com Creating complexes with metals like iridium or platinum can introduce new mechanisms of action and improve efficacy. nih.govijpsjournal.com

For instance, a specific norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP), was synthesized directly from this compound. nih.gov While the BTCP ligand itself showed no antitumor effect, its complexation with iridium, forming an organometallic iridium complex, resulted in improved cytotoxic effects against cancer cells. nih.gov This highlights a strategy where the norbornene scaffold serves as a carrier for a biologically active metal center. nih.gov

Encapsulation in Nanosystems for Targeted Drug Delivery

The norbornene group is instrumental in the formation of advanced nanosystems for targeted drug delivery, particularly through the creation of hydrogels. Thiol-norbornene "photo-click" chemistry is a prominent method used to form hydrogel networks. These reactions are highly efficient and can be performed under biologically compatible conditions, making them suitable for encapsulating sensitive therapeutic agents.

Norbornene-functionalized polymers, such as hyaluronic acid or gelatin, can be cross-linked with sulfhydryl-containing molecules to form these hydrogels. The resulting nanosystems, which can be formulated as microgels or bulk gels, offer a tunable platform for controlled drug release. The properties of these materials, including stiffness and degradation, can be precisely controlled, which is crucial for applications in tissue engineering and regenerative medicine. The aldehyde group of this compound provides a convenient point of attachment for conjugating drugs or targeting molecules to these nanosystems.

Modulation of Biological Targets (e.g., MALT1)

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in the activation of NF-κB signaling, a key pathway in immune responses and the survival of certain types of lymphoma, such as Activated B Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL). bohrium.com Inhibition of the MALT1 protease activity is therefore a promising therapeutic strategy for these cancers and some autoimmune diseases. nih.gov

While the norbornene scaffold is versatile, there is no currently available scientific literature documenting the use of this compound or its direct derivatives as modulators of MALT1. Research into MALT1 inhibitors has primarily focused on other chemical scaffolds, leading to the development of potent inhibitors featuring structures like "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one". nih.gov Therefore, the modulation of MALT1 is not a currently established application of this compound derivatives.

Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus

Derivatives of this compound have been successfully utilized to synthesize a series of potent serotoninergic ligands. By converting the carboxaldehyde to a carboxamide and linking it to various arylpiperazine moieties, researchers have developed compounds with significant affinity for serotonin (B10506) receptors, specifically the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. bohrium.commdpi.com

A study detailed the synthesis and pharmacological evaluation of a series of such compounds, designated Norbo 1-28. mdpi.com The research identified several derivatives with noteworthy receptor affinity and selectivity. For instance, the 4-methoxyphenyl (B3050149) and 2,3-dimethylphenyl piperazine (B1678402) derivatives (Norbo-4 and Norbo-8) showed a favorable agonistic profile for 5-HT1A receptors. mdpi.com Meanwhile, compounds Norbo-14 and Norbo-18 displayed outstanding affinity and selectivity for the 5-HT2A receptor. mdpi.com Additionally, compounds Norbo-10 and Norbo-11 presented the most attractive affinity profile for the 5-HT2C receptor. mdpi.com These findings underscore the utility of the 5-norbornene-2-carboxamide scaffold as a core element in designing selective ligands for serotonin receptor subtypes. researchgate.net

| Compound | Target Receptor | Affinity (Ki) / Potency (pEC50) |

| Norbo-4 | 5-HT1A | pEC50 = 6.74 |

| Norbo-8 | 5-HT1A | pEC50 = 6.78 |

| Norbo-14 | 5-HT2A | Ki = 17.93 nM |

| Norbo-18 | 5-HT2A | Ki = 18.65 nM |

| Norbo-20 | 5-HT2A | Ki = 22.86 nM |

| Norbo-10 | 5-HT2C | Ki = 13 nM |

| Norbo-11 | 5-HT2C | Ki = 31 nM |

Enzyme Inhibitor Development (e.g., Carbonic Anhydrase Inhibitors)

The norbornene scaffold has also been incorporated into the design of enzyme inhibitors, notably for carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in treating diseases like glaucoma and certain types of cancer. nih.gov

Norbornene-based bicyclic imides have been investigated as CA inhibitors, demonstrating significant anticancer activity. nih.gov Specifically, ureido-substituted benzenesulfonamides, a class of potent and selective CA inhibitors, have been studied to understand their structure-activity relationships. nih.gov While not directly derived from the carboxaldehyde, related norbornene structures show that the rigid bicyclic framework can be effectively used to orient functional groups, such as sulfonamide moieties, to interact favorably within the active site of CA isoforms. The unique shape of the norbornene scaffold can exploit differences between CA isoforms, potentially leading to selective inhibition. nih.govnih.gov

Structure-Activity Relationship Studies

The biological activity of compounds derived from this compound is highly dependent on the specific modifications made to the norbornene scaffold and the stereochemistry of the substituents.

Impact of Norbornene Scaffold Modifications on Bioactivity

Modifications to the norbornene ring system can profoundly influence the pharmacological properties of the resulting molecules. The introduction of different functional groups, such as alkyl, aryl, or heteroaryl rings, can govern the ability of the compound to interact with various biological targets. nih.gov

For example, in the development of anticancer agents, replacing the norbornene bicyclic structure with a planar phthalimide (B116566) structure can lead to a decrease in cytotoxic activity, highlighting the importance of the three-dimensional shape of the norbornene scaffold. nih.gov Similarly, in the context of carbonic anhydrase inhibitors, modifications to the tail region of ureido-substituted benzenesulfonamides allow the molecule to adopt different conformations within the enzyme's active site, influencing binding affinity and selectivity. nih.gov The rigid nature of the norbornene core is key to positioning these interacting groups effectively.

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of substituents on the norbornene ring is a critical determinant of pharmacological efficacy. The Diels-Alder reaction used to synthesize the norbornene scaffold can result in two different diastereomers: an endo or an exo product. This stereochemical arrangement dictates the spatial relationship of the substituents and significantly impacts how the molecule binds to its biological target. scirp.org

For instance, the exo-isomer of a norbornene carboxylic ester demonstrates higher reactivity in certain polymerization reactions compared to the endo-isomer, which is relevant for creating drug delivery systems. scirp.org In another example, the ability to discriminate between exo and endo diastereomers was crucial in the synthesis of leukotriene D4 receptor antagonists. Furthermore, studies on norbornene-functionalized chitosan (B1678972) hydrogels have shown that the mechanical properties of the resulting material can be tuned by tailoring the stereochemistry (endo vs. exo) of the norbornene derivative used. This stereochemical control is vital for optimizing the performance of nanosystems in drug delivery applications.

Advanced Characterization Techniques for 5 Norbornene 2 Carboxaldehyde and Its Derivatives

Spectroscopic Analysis

Spectroscopy provides detailed information about molecular structure, bonding, and functional groups. For 5-Norbornene-2-carboxaldehyde and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are particularly vital.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for the structural characterization of this compound. It provides precise information about the atomic connectivity and stereochemistry of the molecule.

¹H NMR and ¹³C NMR are routinely used to confirm the structure of the monomer. The ¹H NMR spectrum exhibits characteristic signals for the olefinic protons of the norbornene ring system, the aldehyde proton, and the aliphatic bridgehead and bridge protons. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, olefinic carbons, and the various sp³-hybridized carbons in the bicyclic framework.

Determination of Endo/Exo Ratios

The Diels-Alder synthesis of this compound from cyclopentadiene (B3395910) and acrolein typically produces a mixture of endo and exo stereoisomers. ¹H NMR spectroscopy is the primary method for quantifying the ratio of these isomers. researchgate.netresearchgate.net The spatial arrangement of the carboxaldehyde group relative to the bicyclic ring system results in distinct chemical shifts for the protons of each isomer. By integrating the signal intensities of well-resolved peaks corresponding to each isomer, a precise endo/exo ratio can be determined. researchgate.net Commonly, the synthesis results in an endo-rich mixture, with typical ratios around 75:25 to 80:20 (endo/exo). researchgate.netresearchgate.net

Structural Elucidation of Polymers and Derivatives

NMR is indispensable for characterizing the polymers derived from this compound. Upon polymerization, either through vinyl-addition or Ring-Opening Metathesis Polymerization (ROMP), the NMR spectrum undergoes significant changes.

In vinyl-addition polymerization, the characteristic signals of the monomer's olefinic protons (typically around 6 ppm) disappear, while broad signals corresponding to the new saturated polymer backbone appear. mdpi.comresearchgate.net For ROMP, the original norbornene double bond is consumed, but new olefinic proton signals emerge in the 5.5-5.9 ppm range, corresponding to the cis and trans double bonds formed in the polymer chain. mdpi.com

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the synthesized molecules. researchgate.net

While less common, ¹⁹F NMR is a valuable technique for characterizing fluorinated derivatives of this compound. nih.gov Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, ¹⁹F NMR provides a clear window for analyzing molecules that have been tagged with fluorine. biophysics.org This method is highly effective for confirming the successful incorporation of fluorine-containing moieties and for studying the electronic environment around the fluorine atom within the derivative or resulting polymer. mdpi.comnih.gov

| Technique | Assignment | Monomer Chemical Shift (δ, ppm) | Polymer (ROMP) Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H NMR | Olefinic Protons (C=CH) | ~6.0 - 6.4 | ~5.5 - 5.9 (new backbone C=CH) |

| Aldehyde Proton (CHO) | ~9.5 - 9.8 | ~9.5 - 9.8 | |

| ¹³C NMR | Olefinic Carbons (C=C) | ~132 - 138 | ~130 - 135 (new backbone C=C) |

| Carbonyl Carbon (C=O) | ~200 - 205 | ~200 - 205 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and its derivatives. The IR spectrum provides clear, diagnostic absorption bands. For the monomer, the most prominent peaks include a strong carbonyl (C=O) stretch from the aldehyde group, characteristic C-H stretches for the aldehyde, and the C=C stretch of the norbornene double bond. guidechem.com

During polymerization, IR spectroscopy can be used to monitor the reaction's progress. In vinyl-type polymerization, the intensity of the C=C stretching band of the norbornene ring diminishes, indicating the consumption of the monomer. mdpi.com This technique is a straightforward method for confirming the conversion of the monomer into the saturated polymer backbone. bu.edu.eg

| Functional Group | Vibrational Mode | Absorption Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Medium |

| Aldehyde C=O | Stretch | ~1725 | Strong |

| Norbornene C=C | Stretch | ~1570 | Medium |

| sp² C-H | Stretch | >3000 | Medium |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov

In electron ionization (EI) MS, a common fragmentation pathway for norbornene derivatives is the retro-Diels-Alder reaction. This process often results in a prominent peak at m/z 66, corresponding to the cyclopentadiene fragment ion. nih.gov Other characteristic fragments arise from the loss of the aldehyde group (CHO, 29 Da) or a hydrogen atom. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound and its newly synthesized derivatives, serving as a critical confirmation of their identity. mdpi.com

Chromatographic Methods

Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is frequently used to assess the purity of the this compound monomer and to determine the endo/exo isomer ratio. researchgate.net The different volatilities and interactions of the isomers with the GC column's stationary phase allow for their effective separation.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating the endo and exo isomers. researchgate.net By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, baseline separation of the isomers can be achieved, allowing for their accurate quantification. sielc.comgoogle.com HPLC is also valuable for analyzing the composition of copolymers derived from norbornene monomers. rsc.org

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and purity assessment of this compound and its derivatives, particularly in distinguishing between endo and exo isomers. The Diels-Alder reaction used to synthesize these compounds typically yields a mixture of these stereoisomers. researchgate.net

Research has demonstrated the successful use of HPLC to determine the ratio of endo and exo isomers of various norbornene derivatives. For instance, in the analysis of methyl 5-norbornene-2-carboxylate (MNBC) and 5-norbornene-2-carboxylic acid (NBCA), a JASCO C-Net II/ADC system equipped with a UV-detector operating at 224 nm has been utilized. semanticscholar.org A common stationary phase for such separations is a C18 column, such as the SC PEGASIL ODS-2352. semanticscholar.org

The mobile phase composition is critical for achieving optimal separation. A mixture of distilled water and methanol (B129727), for example in a 4:6 ratio, with the pH adjusted to 3 using a phosphate (B84403) buffer, has proven effective. semanticscholar.org Under these conditions, the exo-isomer of NBCA typically has a shorter retention time (e.g., 7.4 minutes) compared to the endo-isomer (e.g., 8.6 minutes), allowing for their quantification. semanticscholar.org The isomer ratios determined by HPLC can be calibrated using ¹H-NMR for enhanced accuracy. semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | JASCO C-Net II/ADC system | semanticscholar.org |

| Detector | JASCO UV-2075 (224 nm) | semanticscholar.org |

| Column | SC PEGASIL ODS-2352 (4.6 mm i.d., 18 cm) | semanticscholar.org |

| Eluent | Distilled water/methanol = 4/6 (pH 3 with phosphate buffer) | semanticscholar.org |

| Flow Rate | 1 mL/min | semanticscholar.org |

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for monitoring the progress of reactions involving this compound and for analyzing the resulting products. Its high resolution and sensitivity make it ideal for separating volatile and semi-volatile compounds.

In the context of norbornene derivatives, GC-MS is instrumental in determining the ratio of endo and exo isomers formed during synthesis. researchgate.net For example, the synthesis of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane via the Diels-Alder reaction yields an approximate endo/exo ratio of 75:25, which can be accurately determined by GC-MS analysis. researchgate.net